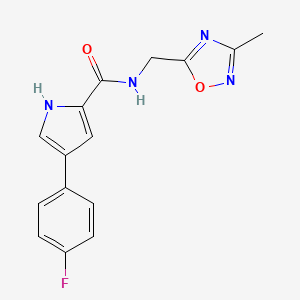
4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H13FN4O2 and its molecular weight is 300.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a novel heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing recent findings and highlighting its mechanisms of action.
Structural Overview
The compound is characterized by a unique structure that integrates a fluorophenyl group , an oxadiazole ring , and a pyrrole moiety . These components contribute to its biological properties and interaction with various molecular targets.
| Component | Description |
|---|---|
| Fluorophenyl group | Enhances electronic properties and reactivity |
| Oxadiazole ring | Known for diverse biological activities |
| Pyrrole moiety | Contributes to the stability and activity |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing the oxadiazole scaffold. The 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms include:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase , which is crucial for DNA synthesis.
- Modulation of Kinases : Affecting pathways involved in cell proliferation and survival.
In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
The biological activity of this compound is largely attributed to its ability to bind selectively to target proteins or enzymes. This binding can lead to:
- Enzyme Inhibition : Preventing the normal function of critical enzymes involved in cancer progression or bacterial survival.
- Receptor Modulation : Altering the activity of receptors that play roles in cellular signaling pathways.
Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxicity of oxadiazole derivatives on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-19-14(22-20-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRVRJHFNBAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














